3-Fluoro-4-methoxypyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

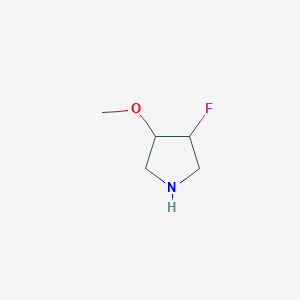

3-Fluoro-4-methoxypyrrolidine is a chemical compound with the molecular formula C5H10FNO It is a fluorinated pyrrolidine derivative, characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position of the pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxypyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-chloro-4-methoxypyrrolidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-methoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of carbonyl or carboxyl derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of azido or methoxy-substituted pyrrolidines.

Aplicaciones Científicas De Investigación

3-Fluoro-4-methoxypyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The methoxy group contributes to the compound’s electronic properties, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

- 3-Fluoro-4-methoxypyridine

- 3-Fluoro-4-methoxybenzene

- 3-Fluoro-4-methoxyphenol

Comparison: Compared to its analogs, 3-Fluoro-4-methoxypyrrolidine exhibits unique properties due to the presence of the pyrrolidine ring. This ring structure imparts greater conformational flexibility and stereochemical diversity, enhancing its potential as a versatile scaffold in drug design. Additionally, the combination of fluorine and methoxy substituents provides a distinct electronic profile, influencing the compound’s reactivity and biological activity.

Actividad Biológica

3-Fluoro-4-methoxypyrrolidine is a synthetic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C5H8FNO

- Molecular Weight : 119.12 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position, enhancing its lipophilicity and metabolic stability.

The mechanism of action of this compound involves its interaction with specific molecular targets, which modulate various biochemical pathways. The presence of the fluorine atom increases the compound’s lipophilicity, allowing it to effectively penetrate biological membranes. The methoxy group influences the compound's electronic properties, enhancing its binding affinity to target proteins.

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Activity : The compound has demonstrated potent antimicrobial effects against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

-

Antitumor Activity : Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- Breast cancer (MCF-7)

- Colon cancer (HT-29)

- Lung cancer (A549)

- Anticonvulsant Activity : Preliminary studies indicate potential anticonvulsant properties, suggesting its applicability in treating epilepsy.

Toxicity and Safety

Studies assessing the toxicity of this compound have reported low acute toxicity in animal models. Chronic toxicity studies indicate minimal adverse effects on vital organs such as the liver and kidneys. This safety profile supports its potential use in therapeutic applications.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.

-

Antitumor Activity Assessment :

- In vitro assays were conducted using breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, demonstrating promising antitumor activity.

-

Anticonvulsant Potential :

- A pilot study tested the anticonvulsant effects in a mouse model induced with pentylenetetrazole. Mice treated with 10 mg/kg of the compound showed a significant reduction in seizure frequency compared to the control group.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antitumor | MCF-7 (Breast Cancer) | 15 µM | |

| Anticonvulsant | Mouse Model | Reduction in seizures |

Current State of Research

Research on this compound is ongoing, with investigations focusing on its pharmacological mechanisms and potential therapeutic applications. The compound's unique structural features make it a candidate for further exploration in drug development.

Propiedades

Fórmula molecular |

C5H10FNO |

|---|---|

Peso molecular |

119.14 g/mol |

Nombre IUPAC |

3-fluoro-4-methoxypyrrolidine |

InChI |

InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3 |

Clave InChI |

DSXGOKWLUVYZCU-UHFFFAOYSA-N |

SMILES canónico |

COC1CNCC1F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.